2-(3-Methoxyphenyl)thiomorpholin-3-one

Description

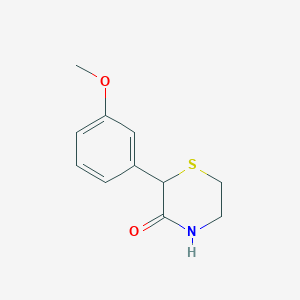

2-(3-Methoxyphenyl)thiomorpholin-3-one is a sulfur-containing heterocyclic compound featuring a thiomorpholinone core substituted with a 3-methoxyphenyl group at the 2-position. Thiomorpholinone derivatives are characterized by a six-membered ring containing one sulfur and one nitrogen atom, with a ketone group at the 3-position.

Properties

CAS No. |

112393-82-5 |

|---|---|

Molecular Formula |

C11H13NO2S |

Molecular Weight |

223.29 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)thiomorpholin-3-one |

InChI |

InChI=1S/C11H13NO2S/c1-14-9-4-2-3-8(7-9)10-11(13)12-5-6-15-10/h2-4,7,10H,5-6H2,1H3,(H,12,13) |

InChI Key |

FBRXKRNWZBZCIC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2C(=O)NCCS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Thiomorpholinone vs. Morpholinone/Piperazinone

- Reactivity : Thiomorpholin-3-one exhibits distinct reactivity compared to oxygen-containing morpholin-3-one or nitrogen-rich piperazin-2-one. For instance, thiomorpholin-3-one derivatives undergo nucleophilic substitution reactions with triethyl phosphite, yielding phosphorylated products, a behavior attributed to the electron-withdrawing sulfur atom enhancing ring electrophilicity .

- Solubility: Sulfur in the thiomorpholinone ring may reduce water solubility compared to morpholinone analogs. For example, letermovir—a piperazine derivative with a 3-methoxyphenyl group—is noted for very low aqueous solubility, suggesting that bulkier sulfur-containing cores might exacerbate hydrophobicity .

Substituent Variations

3-Methoxyphenyl Group Positioning

- Biological Activity: The 3-methoxyphenyl group is a common substituent in bioactive compounds. In letermovir, this group contributes to binding affinity in antiviral activity, whereas in methoxmetamine (a cyclohexanone derivative with 3-methoxyphenyl and methylamino groups), it is associated with psychoactive effects. The thiomorpholinone core may alter metabolic stability compared to cyclohexanone or piperazine systems .

- In contrast, the 3-methoxyphenyl group’s electron-donating methoxy moiety may influence redox behavior or intermolecular interactions .

Pharmacologically Active Analogs

- Methoxmetamine (C₁₄H₁₉NO₂): This cyclohexanone derivative shares the 3-methoxyphenyl group but replaces the thiomorpholinone core with a methylamino-substituted cyclohexanone. The structural difference likely impacts receptor selectivity and metabolic pathways, as cyclohexanone derivatives are prone to ketone reduction in vivo .

- Tramadol Impurities: Impurities such as 1-(3-methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol highlight the role of dimethylaminomethyl groups in enhancing blood-brain barrier penetration.

Data Table: Key Attributes of Comparable Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.